1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone
Overview
Description
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a high affinity for the amyloid-beta (Aβ) peptide, which is a key component of the plaques that are associated with Alzheimer's disease.
Scientific Research Applications
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone has been extensively studied for its potential applications in the field of Alzheimer's disease research. It has been shown to bind specifically to Aβ plaques in the brain, making it a potential diagnostic tool for early detection of Alzheimer's disease. In addition, this compound has been used in preclinical studies to evaluate the efficacy of drugs that target Aβ plaques.
Mechanism of Action
1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone binds to the Aβ peptide through hydrogen bonding and hydrophobic interactions. This binding prevents the aggregation of Aβ peptides into plaques, which is a key step in the development of Alzheimer's disease. In addition, this compound has been shown to induce disaggregation of pre-formed Aβ plaques, suggesting that it may have therapeutic potential for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to be a safe and well-tolerated compound in animal studies. It does not have any significant effects on brain function or behavior, making it an ideal compound for scientific research. In addition, this compound has been shown to cross the blood-brain barrier, which is essential for its potential diagnostic and therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone is its high affinity for Aβ plaques, which makes it an ideal compound for the detection and quantification of Aβ plaques in the brain. In addition, this compound is easy to synthesize and has a high yield, making it readily available for scientific research. However, one limitation of this compound is its specificity for Aβ plaques, which may limit its applicability to other neurodegenerative diseases.
Future Directions
There are several future directions for research on 1-(4-iodophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone. One potential application is the development of this compound-based imaging agents for the early detection of Alzheimer's disease. In addition, this compound may have therapeutic potential for the treatment of Alzheimer's disease, either alone or in combination with other drugs. Further research is needed to evaluate the safety and efficacy of this compound in clinical trials. Finally, this compound may have applications in the study of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
properties
IUPAC Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN5O/c1-12(13-2-4-14(17)5-3-13)20-21-15-10-16(19-11-18-15)22-6-8-23-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,18,19,21)/b20-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUXTSXYVTMAF-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=N1)N2CCOCC2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=NC=N1)N2CCOCC2)/C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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